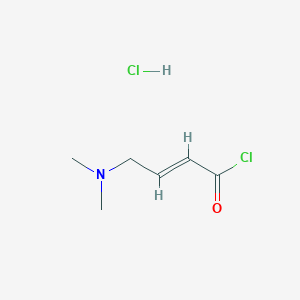

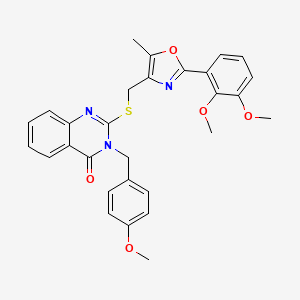

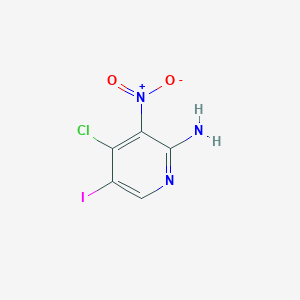

![molecular formula C17H18N2O2S B2795644 2-(乙磺酰)-1-(4-甲基苄基)-1H-苯并[d]咪唑 CAS No. 886924-29-4](/img/structure/B2795644.png)

2-(乙磺酰)-1-(4-甲基苄基)-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a class of organic compounds of the heterocyclic series characterized by a ring structure composed of three carbon atoms and two nitrogen atoms at nonadjacent positions . The simplest member of the imidazole family is imidazole itself, a compound with molecular formula C3H4N2 .

Synthesis Analysis

Imidazole compounds can be synthesized from ketones and aldehydes. A ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes provides 2,4(5)-disubstituted imidazoles in good yields . Another route for the synthesis of substituted imidazoles is via photocyclization of readily available amines at room temperature .Molecular Structure Analysis

Due to its amphoteric nature, the imidazole ring can function as a selective and effective anion and/or cation and even neutral organic molecules receptor system . This makes it possible to design new multichannel imidazole-based receptors capable of recognizing different types of analytes .Chemical Reactions Analysis

Imidazole compounds can function as selective and effective anion and/or cation and even neutral organic molecules receptor system . This makes it possible to design new multichannel imidazole-based receptors capable of recognizing different types of analytes .Physical And Chemical Properties Analysis

Imidazole absorbs UV radiation at 280 nm . The absorbance of imidazole can vary depending on its source and purity, but elution buffer containing 250 mM imidazole usually has an A280 of 0.2–0.4 .科学研究应用

合成与表征:

- 该化合物已经合成并表征,研究重点是其结构和性质。例如,合成了相关化合物“1-(4-氟苄基)-2-氯-1H-苯并[d]咪唑”,并通过核磁共振技术证实了其结构(黄金庆,2009)。

心脏电生理活性:

- 研究表明,某些苯并咪唑衍生物,包括具有与目标化合物相似的 N-取代基的苯并咪唑衍生物,表现出显着的心脏电生理活性。这使它们成为治疗应用的潜在候选物(T. K. Morgan 等,1990)。

抗氧化活性:

- 一些苯并咪唑衍生物已对其体外抗氧化特性进行了评估。与目标分子结构相似的化合物显示出显着的抗氧化活性(A. Alp 等,2015)。

化学反应和配位:

- 苯并咪唑衍生物的研究也集中在其化学反应和与其他化合物的配位上。例如,涉及类似化合物的研究展示了有趣的化学行为以及与金属形成配合物的潜力(M. R. Bermejo 等,2000)。

缓蚀:

- 一些苯并咪唑衍生物已对其抑制腐蚀的能力进行了研究,表明在材料科学和工程学中具有潜在应用(P. Ammal 等,2018)。

电催化应用:

- 苯并咪唑衍生物已用于电催化应用,例如同时测定各种化合物,表明其在分析化学中的潜力(N. Nasirizadeh 等,2013)。

药物代谢和药代动力学:

- 已经探索了类似苯并咪唑化合物的代谢和药代动力学特性,为药物开发和药物化学提供了相关见解(A. Sawant-Basak 等,2018)。

作用机制

Target of Action

Imidazole derivatives have been known to function as selective and effective receptors for various types of analytes .

Mode of Action

It’s known that imidazole derivatives can interact with their targets in a selective and effective manner . The amphoteric nature of the imidazole ring allows it to function as a receptor system for anions, cations, and even neutral organic molecules .

Biochemical Pathways

Imidazole derivatives have been associated with various biological activities, including anticancer properties . The imidazole ring is a common structure in many biologically active compounds, suggesting that it may interact with multiple biochemical pathways .

Result of Action

Given the diverse biological activities associated with imidazole derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

属性

IUPAC Name |

2-ethylsulfonyl-1-[(4-methylphenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-3-22(20,21)17-18-15-6-4-5-7-16(15)19(17)12-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWCIMXNGURQQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

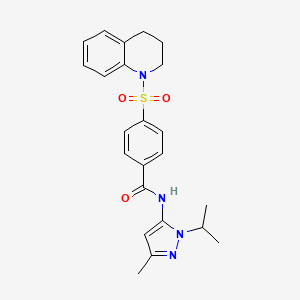

![Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2795567.png)

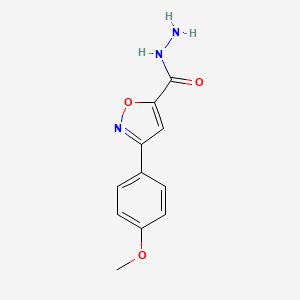

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2795573.png)

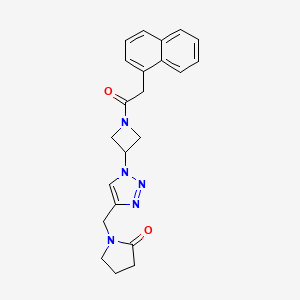

![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)urea](/img/structure/B2795574.png)

![2-(3-((5-(3-(azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2795581.png)

![3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)